Minimal Base Composition Bias in TdT Labeling
In a head-to-head comparison of four fluorescent nucleotide substrates for terminal deoxynucleotidyl transferase (TdT)-mediated 3′ end labeling of an oligonucleotide microarray containing 1,273 hexamer probes, Cy5-UTP demonstrated minimal bias toward probe base composition, whereas alternative substrates showed composition-dependent labeling efficiency variations [1]. This property makes Cy5-UTP uniquely suited for quantitative microarray spot analysis where oligonucleotide probes are immobilized via 5′ end linkage to the solid phase [1].
| Evidence Dimension | Base composition bias in TdT-mediated 3′ end labeling efficiency |
|---|---|
| Target Compound Data | Minimal bias (quantitatively uniform labeling across diverse hexamer probe sequences) |
| Comparator Or Baseline | Fluorescein-12-ddUTP; Cy3-ddUTP; Cy3-UTP (all exhibited detectable sequence-dependent labeling bias) |
| Quantified Difference | Cy5-UTP showed minimal bias vs. observable bias in all three comparators; no numerical bias coefficient provided in source |
| Conditions | TdT enzymatic reaction, 3′ end labeling of 1,273 hexamer oligonucleotide probes immobilized via 5′ end linkage on microarray solid phase |
Why This Matters
For procurement decisions involving microarray quality control or quantitative probe analysis, Cy5-UTP eliminates the confounding variable of sequence-dependent labeling efficiency that compromises data interpretation with alternative TdT substrates.
- [1] Guerra CE. Analysis of oligonucleotide microarrays by 3′ end labeling using fluorescent nucleotides and terminal transferase. Biotechniques. 2006 Jul;41(1):53-56. View Source
